Piperidine, 1-(1-(3-fluorophenyl)cyclohexyl)-
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Overview
Description
Piperidine, 1-(1-(3-fluorophenyl)cyclohexyl)- is a chemical compound with the molecular formula C17H24FN and a molecular weight of 261.38 g/mol It is a derivative of piperidine and contains a fluorophenyl group attached to a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(1-(3-fluorophenyl)cyclohexyl)- typically involves the reaction of piperidine with 1-(3-fluorophenyl)cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Piperidine, 1-(1-(3-fluorophenyl)cyclohexyl)- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-(1-(3-fluorophenyl)cyclohexyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
Piperidine, 1-(1-(3-fluorophenyl)cyclohexyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Piperidine, 1-(1-(3-fluorophenyl)cyclohexyl)- involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Piperidine, 1-(1-(3-fluorophenyl)cyclohexyl)- include other piperidine derivatives and fluorophenyl-substituted compounds. Examples include:
- Piperidine, 1-(1-(4-fluorophenyl)cyclohexyl)
- Piperidine, 1-(1-(2-fluorophenyl)cyclohexyl)
- Piperidine, 1-(1-(3-chlorophenyl)cyclohexyl)
Uniqueness
What sets Piperidine, 1-(1-(3-fluorophenyl)cyclohexyl)- apart from similar compounds is its specific fluorophenyl substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
89156-99-0 |
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Molecular Formula |
C17H24FN |
Molecular Weight |
261.38 g/mol |
IUPAC Name |
1-[1-(3-fluorophenyl)cyclohexyl]piperidine |
InChI |
InChI=1S/C17H24FN/c18-16-9-7-8-15(14-16)17(10-3-1-4-11-17)19-12-5-2-6-13-19/h7-9,14H,1-6,10-13H2 |
InChI Key |
PFPLGKFWWBXTNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)F)N3CCCCC3 |
Origin of Product |
United States |
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